ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of 1H-benzimidazole with 4-nitrobenzoyl chloride to form 4-(1H-benzimidazol-2-yl)phenyl)carbamate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the carbamate and sulfonyl groups.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Metronidazole: An antimicrobial agent with a similar structure.
Uniqueness
Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is unique due to its combination of a benzimidazole moiety with a sulfonylpiperazine group. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)22-13-9-20(10-14-22)26(33)28-21-11-7-19(8-12-21)25-29-23-5-3-4-6-24(23)30-25/h3-14H,2,15-18H2,1H3,(H,28,33)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPIMRCLOVZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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